![molecular formula C19H22N6O2 B2924109 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide CAS No. 2034558-10-4](/img/structure/B2924109.png)

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as Birinapant , is a chemical with the molecular formula C16H15FN6OS and a molecular weight of 358.39 . It is also referred to by several other names such as ESN-364, Fexolinetant, and FEZOLINETANT .

Synthesis Analysis

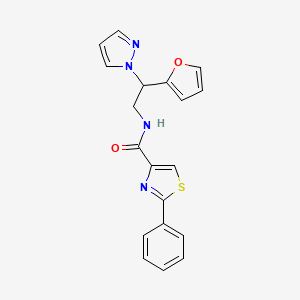

The synthesis of similar compounds has been described in the literature. For instance, a one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a pyrrolidin-3-yl group via an amide linkage .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved sources, similar compounds have been synthesized via oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 20.0 mg/mL or 55.8 mM .科学的研究の応用

Potential c-Met Kinase Inhibitors

The compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine, which has been studied for its potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .

Anti-Tumor Activity

The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it could be used in the development of new treatments for these types of cancer .

Cell Cycle Assay

The compound has been used in cell cycle assays to study its effects on cell growth and division . This could provide valuable insights into how the compound interacts with cells and could inform the development of new drugs .

Docking Studies

Docking studies have been carried out with the compound to understand how it interacts with other molecules . This information can be used to design more effective drugs .

Development of New Antitubercular Agents

The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazoles, which have been studied as inhibitors of Mtb shikimate dehydrogenase for the development of novel antitubercular agents . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis .

Synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

The compound has been used in the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . This process is metal-free, highly selective, and environmentally benign .

将来の方向性

作用機序

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure and function of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects pathways related toDNA replication and transcription . By disrupting these processes, the compound could inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The compound is soluble in dmso, suggesting it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of DNA structure and function . This can inhibit the replication and transcription processes, potentially leading to cell death . As such, the compound has demonstrated anti-proliferative effects against certain cancer cell lines .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present .

特性

IUPAC Name |

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFFXNTJZLGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)

![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)

![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)